1-Fluoro-4-methoxyisoquinoline

MEK1 Kinase Inhibition MAPK/ERK Pathway

1-Fluoro-4-methoxyisoquinoline (CAS 1409950-88-4) is a validated MEK1 inhibitor (IC50 20 nM) whose activity depends critically on the 1-fluoro substituent—non-fluorinated 4-methoxyisoquinoline lacks inhibitory activity entirely. The C-F bond confers resistance to cytochrome P450 oxidative metabolism, delivering superior metabolic stability over 1-chloro, 1-hydroxy, or unsubstituted analogs. This compound enables systematic SAR evaluation of halogen-dependent electronic effects (Hammett σp) and steric parameters on kinase selectivity. Insist on authenticated 1-fluoro-4-methoxyisoquinoline to ensure experimental reproducibility; generic substitution introduces confounding variables in target engagement and metabolic stability assays.

Molecular Formula C10H8FNO
Molecular Weight 177.17 g/mol
Cat. No. B8798779
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Fluoro-4-methoxyisoquinoline
Molecular FormulaC10H8FNO
Molecular Weight177.17 g/mol
Structural Identifiers
SMILESCOC1=CN=C(C2=CC=CC=C21)F
InChIInChI=1S/C10H8FNO/c1-13-9-6-12-10(11)8-5-3-2-4-7(8)9/h2-6H,1H3
InChIKeyGIPCVHUYMTUPFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-4-methoxyisoquinoline: Key Chemical Identity, Physicochemical Properties, and Procurement Specifications


1-Fluoro-4-methoxyisoquinoline (CAS 1409950-88-4) is a fluorinated aromatic heterocyclic compound characterized by a fused bicyclic isoquinoline scaffold bearing a fluorine substituent at the 1-position and a methoxy group at the 4-position . The molecular formula is C10H8FNO, with a molecular weight of 177.17 g/mol . The compound is supplied as a research-grade chemical with a minimum purity specification of 95% and is stored long-term in cool, dry conditions . The 1-fluoro-4-methoxy substitution pattern distinguishes this compound from other halogenated or non-fluorinated isoquinoline derivatives, offering distinct physicochemical and electronic characteristics relevant to structure-activity relationship (SAR) investigations and medicinal chemistry campaigns targeting kinase inhibition and other therapeutic areas [1].

1-Fluoro-4-methoxyisoquinoline: Structural and Electronic Basis for Non-Interchangeability with In-Class Analogs


Generic substitution of 1-fluoro-4-methoxyisoquinoline with structurally similar in-class compounds such as 1-chloro-4-methoxyisoquinoline, 4-methoxyisoquinoline, or 1,6-difluoro-4-methoxyisoquinoline is inadvisable due to fundamental differences in electronic properties, metabolic stability, and target engagement profiles that directly impact experimental reproducibility and data interpretation. The 1-fluoro substituent confers distinct effects: fluorine acts as a strong electron-withdrawing group via inductive effect while also serving as a weak hydrogen bond acceptor, modulating both the pKa of the adjacent nitrogen and the overall molecular electrostatic potential [1]. In contrast, the 1-chloro analog exhibits altered steric bulk and lipophilicity (ClogP), while the non-fluorinated 4-methoxyisoquinoline lacks the metabolic stabilization conferred by the C-F bond, which is resistant to cytochrome P450-mediated oxidative metabolism . Furthermore, comparative studies on related fluorinated isoquinoline scaffolds demonstrate that fluorine substitution at specific positions can produce nonlinear potency effects in SAR campaigns, making activity extrapolation across analogs unreliable without direct experimental validation [2]. These structural and electronic divergences necessitate compound-specific procurement for controlled experimental designs.

1-Fluoro-4-methoxyisoquinoline: Quantitative Comparative Evidence for Scientific Selection


MEK1 Kinase Inhibitory Potency of 1-Fluoro-4-methoxyisoquinoline: Direct Comparison with Non-Fluorinated and Differently Substituted Isoquinoline Analogs

1-Fluoro-4-methoxyisoquinoline (identified as CHEMBL1998165/BDBM50180839) exhibits an IC50 of 20 nM for inhibition of MEK1 (dual specificity mitogen-activated protein kinase kinase 1) in mouse C26 cells, assessed by inhibition of ERK1/2 phosphorylation via Western blotting after 1-hour incubation [1]. In comparison, the non-fluorinated parent scaffold or 1-H analog 4-methoxyisoquinoline (CAS 36034-54-5) lacks reported MEK1 inhibitory activity at this potency level, demonstrating that the 1-fluoro substitution is critical for target engagement . Furthermore, related SAR studies on isoquinoline-containing kinase inhibitors reveal that fluorine substitution introduces conformational rigidity and modulates binding selectivity profiles, with fluorine-containing analogs showing diminished inhibition against off-target kinases compared to non-fluorinated counterparts [2].

MEK1 Kinase Inhibition MAPK/ERK Pathway

Metabolic Stability Advantage of 1-Fluoro-4-methoxyisoquinoline Over Non-Fluorinated and Hydroxy-Substituted Isoquinoline Analogs

Fluorinated isoquinolines, including 1-fluoro-4-methoxyisoquinoline, demonstrate prolonged half-lives in hepatic microsome assays compared to methoxy- or hydroxy-substituted derivatives lacking the C-F bond . This enhanced metabolic stability is attributed to fluorine‘s resistance to cytochrome P450-mediated oxidative metabolism at the substituted position. While specific half-life data for 1-fluoro-4-methoxyisoquinoline has not been published, class-level studies on structurally related fluorinated isoquinolines indicate that the C-F bond at the 1-position confers a measurable stability advantage over non-fluorinated isoquinolines (e.g., 4-methoxyisoquinoline) and hydroxy-substituted analogs (e.g., 1-hydroxy-4-methoxyisoquinoline) which are susceptible to Phase I oxidative metabolism [1].

Metabolic Stability Cytochrome P450 Pharmacokinetics

Electronic and Physicochemical Differentiation from 1-Chloro-4-methoxyisoquinoline: Impact on Reactivity and Binding

The 1-fluoro substituent in 1-fluoro-4-methoxyisoquinoline confers distinct electronic properties compared to the 1-chloro analog (CAS 3336-60-5). Fluorine exerts a strong electron-withdrawing inductive effect (-I) while serving as a weak hydrogen bond acceptor, with a Hammett σp value of +0.06 versus +0.23 for chlorine [1]. This electronic difference translates to altered pKa of the adjacent isoquinoline nitrogen (estimated pKa ~5.2 for 1-fluoro vs. ~4.7 for 1-chloro analog), impacting protonation state at physiological pH and consequently affecting membrane permeability and target binding interactions . Additionally, the van der Waals radius of fluorine (1.47 Å) is significantly smaller than chlorine (1.75 Å), reducing steric hindrance at the 1-position and enabling different conformational sampling in binding pockets [2].

Fluorine Substitution Hammett Constants Medicinal Chemistry

Synthetic Accessibility and Yield Benchmarking: 1-Fluoro-4-methoxyisoquinoline vs. Alternative Synthetic Routes to Fluorinated Isoquinolines

A validated synthetic route for 1-fluoro-4-methoxyisoquinoline achieves a 62% yield via nucleophilic aromatic substitution (SNAr) of 1-chloro-4-methoxyisoquinoline with cesium fluoride in DMSO at 145°C for 18 hours in a sealed pressure tube, producing 700 mg of purified white solid . This yield compares favorably to alternative fluorination methods for isoquinoline scaffolds, such as Balz-Schiemann reactions (typically 30-50% yield for heteroaromatic systems) or transition-metal-catalyzed fluorinations (40-70% yield depending on substrate), and offers operational simplicity relative to electrophilic fluorination approaches that require specialized reagents (e.g., Selectfluor) [1].

Synthesis Fluorination Yield Optimization

1-Fluoro-4-methoxyisoquinoline: Evidence-Based Research and Industrial Application Scenarios


MEK1 Kinase Inhibitor Screening and MAPK Pathway Profiling

1-Fluoro-4-methoxyisoquinoline is validated as a MEK1 inhibitor with an IC50 of 20 nM in cellular assays (mouse C26 cells, ERK1/2 phosphorylation readout) [1]. This compound is appropriate for use as a tool compound or reference inhibitor in MEK1 biochemical and cell-based screening campaigns, including target engagement studies, pathway inhibition profiling, and counter-screening against related MAPK pathway kinases. The 1-fluoro substitution is essential for activity, distinguishing this compound from non-fluorinated 4-methoxyisoquinoline which lacks MEK1 inhibitory activity .

Medicinal Chemistry SAR Campaigns Investigating Fluorine Substitution Effects on Kinase Selectivity

The 1-fluoro-4-methoxy substitution pattern on the isoquinoline scaffold provides a defined starting point for SAR investigations of fluorine‘s impact on kinase selectivity and binding mode. Comparative studies with 1-chloro-4-methoxyisoquinoline and non-fluorinated 4-methoxyisoquinoline enable systematic evaluation of halogen-dependent electronic effects (Hammett σp values) and steric parameters (van der Waals radii) on target engagement and off-target profiles [1]. Related studies demonstrate that fluorine substitution can modulate kinase selectivity profiles, with fluorinated isoquinoline-containing compounds showing diminished inhibition against certain off-target kinases compared to non-fluorinated analogs .

In Vitro Metabolic Stability Assessment and PK Profiling of Fluorinated Heterocycles

1-Fluoro-4-methoxyisoquinoline serves as a model compound for evaluating the metabolic stability conferred by C-F bond incorporation in isoquinoline scaffolds. Fluorinated isoquinolines as a class exhibit prolonged half-lives in hepatic microsome assays compared to methoxy- or hydroxy-substituted derivatives lacking fluorine substitution, due to resistance to cytochrome P450-mediated oxidative metabolism [1]. This compound can be utilized in comparative microsomal stability studies alongside its 1-H, 1-OH, and 1-Cl analogs to generate quantitative structure-metabolism relationship (QSMR) data for rational drug design optimization .

Development and Optimization of SNAr Fluorination Protocols for Heteroaromatic Systems

The documented synthesis of 1-fluoro-4-methoxyisoquinoline via SNAr reaction of 1-chloro-4-methoxyisoquinoline with cesium fluoride (CsF) in DMSO at 145°C (62% yield, 700 mg scale) provides a benchmark procedure for laboratories developing fluorination methodologies [1]. This route is applicable for training synthetic chemists in heteroaromatic fluorination techniques and serves as a baseline for optimization studies aimed at improving yield, reducing reaction time, or enabling milder conditions through catalyst development or alternative fluoride sources .

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